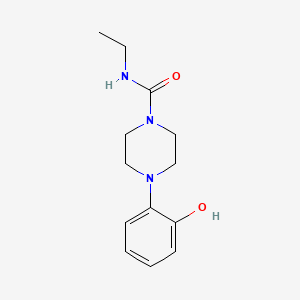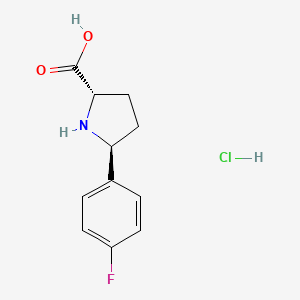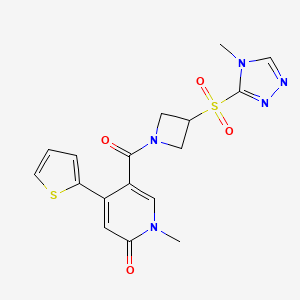
1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a hydroxyphenyl group attached to the piperazine ring, along with an ethylcarbamoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine typically involves the reaction of 2-hydroxyaniline with ethyl isocyanate, followed by cyclization with piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or nickel, can also be employed to facilitate the reaction and improve the overall process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyphenyl)-piperazine: Lacks the ethylcarbamoyl group, resulting in different chemical properties and biological activities.
4-Ethylcarbamoyl-piperazine:
2-Hydroxyphenyl-ethylcarbamate: A structurally related compound with different pharmacological properties.
Uniqueness: 1-(2-Hydroxyphenyl)-4-ethylcarbamoyl-piperazine is unique due to the presence of both the hydroxyphenyl and ethylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-ethyl-4-(2-hydroxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17/h3-6,17H,2,7-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUNLUNLLGMENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-benzofuran-2-carbonyl)-4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine](/img/structure/B2625758.png)
![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)








![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)
![4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2625780.png)
